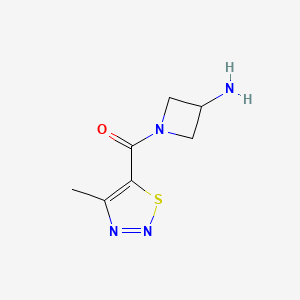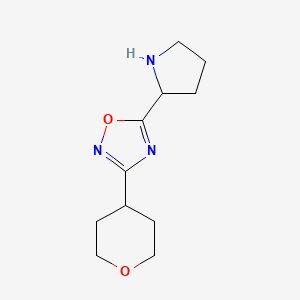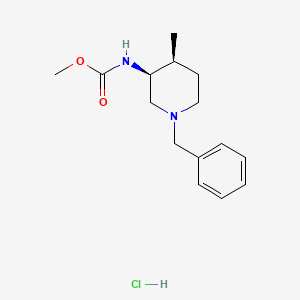
4-Cloro-6-isobutyl-2-metilpirimidina
Descripción general
Descripción
4-Chloro-6-isobutyl-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a chlorine atom at position 4, an isobutyl group at position 6, and a methyl group at position 2
Aplicaciones Científicas De Investigación
4-Chloro-6-isobutyl-2-methylpyrimidine has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-isobutyl-2-methylpyrimidine typically involves the selective displacement of chloride at the C4 position. One common method includes reacting 4-chloroaniline with appropriate reagents under controlled conditions. For instance, the reaction can be carried out using tert-butyl N-(3-aminophenyl) carbamate, which yields a regioselective synthon. This intermediate can then be further reacted with another substrate, such as 4-(2-methoxyethoxy)aniline, to obtain the desired compound .
Industrial Production Methods
Industrial production of 4-Chloro-6-isobutyl-2-methylpyrimidine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts, such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH), can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-isobutyl-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Ethanol, dimethylformamide (DMF), and dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Mecanismo De Acción
The mechanism by which 4-Chloro-6-isobutyl-2-methylpyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in biological processes, such as the PI3K-Akt-mTOR pathway, which plays a role in cell division, migration, and survival . By modulating these pathways, the compound can influence various cellular functions and potentially exhibit therapeutic effects.
Comparación Con Compuestos Similares
4-Chloro-6-isobutyl-2-methylpyrimidine can be compared with other pyrimidine derivatives, such as:
4-Chloro-6-methylpyrimidine: Similar structure but lacks the isobutyl group, which may affect its chemical properties and applications.
2-Amino-4-chloro-6-methoxypyrimidine:
4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]3,5-dimethylbenzonitrile: A more complex derivative with additional functional groups, used in specific synthetic and pharmacological applications.
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)4-8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOGEPXZWBZDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)


![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466622.png)


![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)

![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol](/img/structure/B1466630.png)


